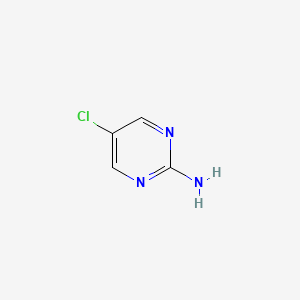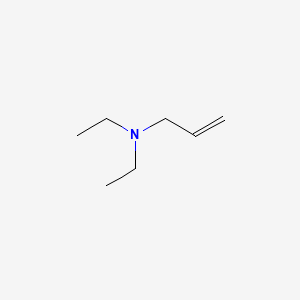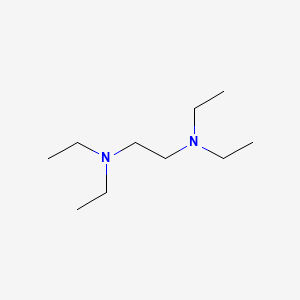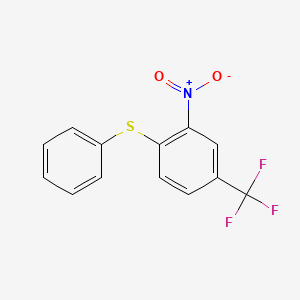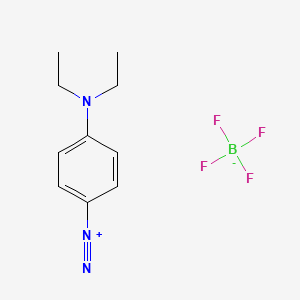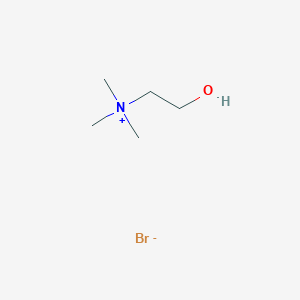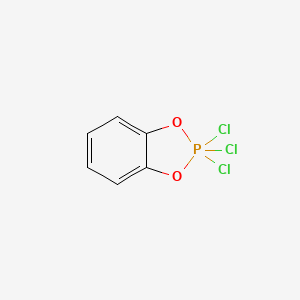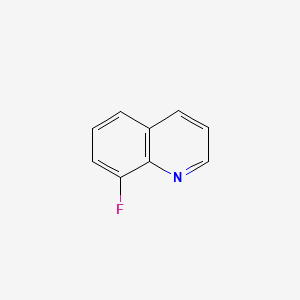
8-Fluoroquinoline
Descripción general
Descripción
8-Fluoroquinoline is a useful research compound. Its molecular formula is C9H6FN and its molecular weight is 147.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51786. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photostability and Phototoxicity Reduction
Marutani et al. (1993) studied a derivative of fluoroquinoline (Q-35, 8-OCH3) with a methoxy group at the 8 position, revealing its stability under long-wave UV light and reduced phototoxicity compared to other fluoroquinoline derivatives. This suggests that introducing a methoxy group at the 8 position of the quinolone nucleus is key for reducing phototoxicity (Marutani et al., 1993).
Fluorescence-based Sensor Arrays
Palacios et al. (2007) designed 8-hydroxyquinoline-based ligands with extended conjugated fluorophores for fluorescence-based sensor arrays. These are utilized for distinguishing cationic analytes based on changes in RGB signal, demonstrating the application in sensing technology (Palacios et al., 2007).
Photoinduced Ultrafast Proton Transfer
Park et al. (2016) explored the photochemical and photophysical processes of 8-hydroxyquinoline in various media, revealing its ultrafast excited-state proton transfer. This study provides insight into why 8-hydroxyquinoline is a weak fluorophore in aqueous solutions but strongly fluorescent when chelated with metal ions (Park et al., 2016).
Monitoring Corrosion
Roshan et al. (2018) demonstrated the effectiveness of 8-hydroxyquinoline as a ferric ion-sensitive indicator in epoxy coating for corrosion detection. This application shows the potential of 8-hydroxyquinoline in industrial corrosion monitoring (Roshan et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of 8-Fluoroquinoline are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication .
Mode of Action
This compound interacts with its targets, DNA gyrase and topoisomerase IV, by binding to the enzyme-DNA complex . This binding stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . The formation of ternary complexes of this compound, enzyme, and DNA blocks the progress of the DNA replication fork, thereby inhibiting DNA replication .
Biochemical Pathways
The action of this compound affects the DNA synthesis pathway in bacteria . By inhibiting DNA replication, this compound disrupts the normal cell cycle of bacteria, leading to cell death .
Pharmacokinetics
Fluoroquinolones, the class of drugs to which this compound belongs, are known for their excellent tissue penetration , which can impact their bioavailability.
Result of Action
The molecular effect of this compound’s action is the stabilization of DNA strand breaks, which leads to the inhibition of DNA replication . On a cellular level, this disruption of DNA replication leads to cell death .
Safety and Hazards
Direcciones Futuras
Fluoroquinolones, including 8-Fluoroquinoline, are considered promising synthetic antimicrobial agents with broad-spectrum activity . They have been intensively studied for their improved pharmacokinetic properties and broad spectrum of activity . Future research may focus on further understanding their structure-activity relationship and exploring their potential applications in various fields .
Análisis Bioquímico
Biochemical Properties
8-Fluoroquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By forming a complex with these enzymes, this compound inhibits their activity, leading to the disruption of bacterial DNA processes. This interaction is the basis for its antimicrobial properties.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, it can influence cell signaling pathways and gene expression, potentially causing adverse effects such as tendinopathy and neuropathy . The compound’s impact on cellular metabolism includes the inhibition of mitochondrial enzymes, which can lead to altered energy production and cellular stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This stabilization prevents the progression of the replication fork, ultimately leading to bacterial cell death. Additionally, this compound can induce the formation of reactive oxygen species (ROS), contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro studies has shown persistent effects on cellular function, including prolonged inhibition of DNA synthesis and continued generation of ROS .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without significant toxicity . At higher doses, it can cause toxic effects such as gastrointestinal disturbances, central nervous system effects, and tendon damage . These adverse effects highlight the importance of careful dosage management in clinical applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes . These enzymes metabolize the compound into various metabolites, some of which retain biological activity. The metabolic flux of this compound can influence the levels of these metabolites, affecting its overall pharmacokinetic and pharmacodynamic properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
This compound localizes to various subcellular compartments, including the nucleus and mitochondria . Its activity in these compartments is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the nucleus, it exerts its antimicrobial effects by targeting DNA replication machinery, while in the mitochondria, it can disrupt energy production and induce oxidative stress .
Propiedades
IUPAC Name |
8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAAXKYOTPSFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192591 | |
| Record name | Quinoline, 8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-68-3 | |
| Record name | 8-Fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Fluoroquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-FLUOROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC3ZS5FY7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-fluoroquinoline interact with biological systems, and what are the downstream effects?
A: [] this compound has been shown to induce unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating potential genotoxicity. This suggests that the compound, or a metabolite thereof, can interact with DNA and disrupt normal cellular processes. Furthermore, the position of the fluorine atom on the quinoline ring significantly influences this genotoxicity. For instance, while this compound induces UDS, 2- and 3-fluoroquinoline do not exhibit significant mutagenic activity in Salmonella typhimurium TA100.
Q2: How does the fluorine atom in this compound influence its reactivity?
A: [] The presence of the fluorine atom at the 8-position of quinoline can significantly impact the molecule's reactivity. For example, a palladium(II) complex containing an this compound-based ligand readily undergoes nucleophilic aromatic substitution of the fluorine atom with a methoxy group under mild conditions. This unusual reactivity is attributed to the loss of aromaticity in the heterocyclic ring of the quinoline moiety upon complexation with the palladium center.
Q3: How does this compound interact with transition metals?
A: [, ] this compound can act as a ligand, coordinating to transition metals like iridium. Interestingly, studies have shown that the fluorine atom itself can participate in chelation with iridium, forming a C-F bond to the metal center. , This unique coordination mode highlights the potential of this compound and its derivatives in organometallic chemistry and catalysis.
Q4: How does this compound behave in supramolecular chemistry?
A: [] this compound serves as a building block for supramolecular structures. Oligoamides incorporating this compound units can self-assemble into double helical structures, showcasing their ability to participate in well-defined supramolecular architectures. This property makes them interesting candidates for applications in materials science and nanotechnology.
Q5: Can this compound derivatives be used to study enzymatic activity?
A: [] Yes, research has explored the use of this compound and its derivatives in studying enzymatic activity, particularly the cytochrome P450 enzyme CYP2A6. Studies demonstrate that this compound, along with other fluoroquinoline isomers, can inhibit coumarin 7-hydroxylation, a marker for CYP2A6 activity. These findings suggest that this compound derivatives could be valuable tools for investigating drug metabolism and potential drug-drug interactions mediated by CYP2A6.
Q6: How does the structure of this compound relate to its biological activity?
A: [, ] Structure-activity relationship (SAR) studies reveal that modifications to the quinoline core, particularly the position of the fluorine atom, significantly impact the biological activity of this compound. For example, 5-, 6-, 7-, and this compound induce UDS in rat hepatocytes, while 2-, 3-, and 4-fluoroquinoline do not. Similarly, the position of the fluorine substitution impacts the inhibitory potency of fluoroquinolines against CYP2A6, with 5-, 6-, and this compound exhibiting stronger inhibition compared to 3-fluoroquinoline. These observations highlight the importance of SAR studies in optimizing the biological properties of this compound derivatives for potential pharmaceutical applications.
Q7: How can we study the interactions of this compound at the atomic level?
A: [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 15N NMR, provides valuable insights into the electronic environment and bonding interactions around the nitrogen atom in this compound. By analyzing the 15N-19F coupling constants, researchers can gain information about the electronic effects of the fluorine substituent and its influence on the nitrogen atom, enhancing our understanding of the molecule's properties and reactivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Decahydropyrazino[2,3-b]pyrazine](/img/structure/B1294314.png)
